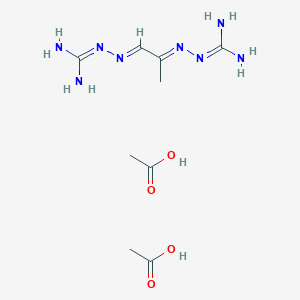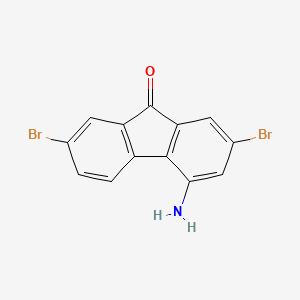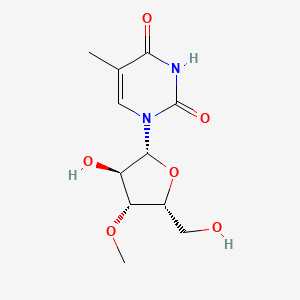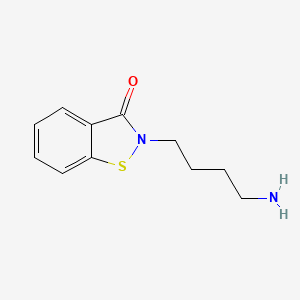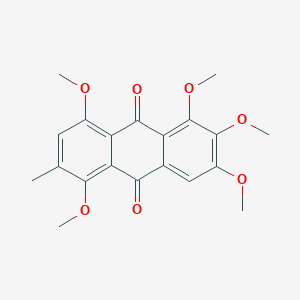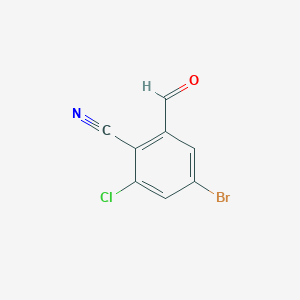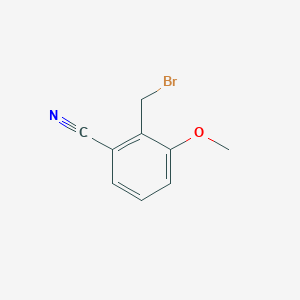
4-(5-(Dimethylamino)pentyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(Dimethylamino)pentyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aniline group and a dimethylamino group attached to a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)pentyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 5-(dimethylamino)pentylamine under reducing conditions. The nitro group is first reduced to an amine, followed by the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of aniline, followed by reduction and subsequent alkylation with 5-(dimethylamino)pentylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(5-(Dimethylamino)pentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-(5-(Dimethylamino)pentyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(5-(Dimethylamino)pentyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring allows for π-π interactions, further stabilizing the compound’s binding to proteins or enzymes.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)aniline: Lacks the pentyl chain, making it less hydrophobic.
N,N-Dimethylaniline: Similar structure but without the additional amine group.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of an amine.
Uniqueness
4-(5-(Dimethylamino)pentyl)aniline is unique due to the presence of both the dimethylamino group and the pentyl chain, which confer distinct chemical and physical properties. These structural features enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
属性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC 名称 |
4-[5-(dimethylamino)pentyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-15(2)11-5-3-4-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11,14H2,1-2H3 |
InChI 键 |
YQAUSPVSRCDZCS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCCC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



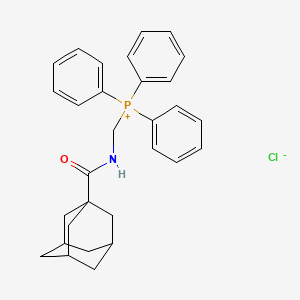
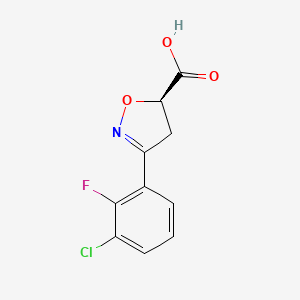
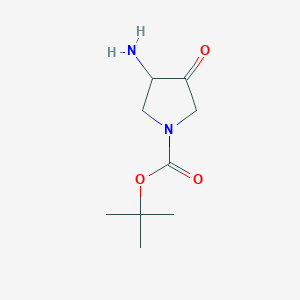
![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
